Diketone-PEG11-PFP ester

PROTAC Linker length optimization Targeted protein degradation

Diketone-PEG11-PFP ester is a heterobifunctional polyethylene glycol (PEG)-based linker comprising a terminal diketone moiety and a pentafluorophenyl (PFP) ester group connected by an 11-unit PEG spacer. It is primarily utilized as a PROTAC (Proteolysis-Targeting Chimera) linker, facilitating the conjugation of an E3 ubiquitin ligase ligand to a target protein ligand.

Molecular Formula C44H62F5NO16
Molecular Weight 956.0 g/mol
Cat. No. B8104478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiketone-PEG11-PFP ester
Molecular FormulaC44H62F5NO16
Molecular Weight956.0 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C44H62F5NO16/c1-33(51)32-36(52)7-4-34-2-5-35(6-3-34)50-37(53)8-10-55-12-14-57-16-18-59-20-22-61-24-26-63-28-30-65-31-29-64-27-25-62-23-21-60-19-17-58-15-13-56-11-9-38(54)66-44-42(48)40(46)39(45)41(47)43(44)49/h2-3,5-6H,4,7-32H2,1H3,(H,50,53)
InChIKeyWNVSRPPWUMFEFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Diketone-PEG11-PFP Ester: Heterobifunctional PEG Linker with Defined Chain Length for PROTAC Synthesis and Bioconjugation


Diketone-PEG11-PFP ester is a heterobifunctional polyethylene glycol (PEG)-based linker comprising a terminal diketone moiety and a pentafluorophenyl (PFP) ester group connected by an 11-unit PEG spacer . It is primarily utilized as a PROTAC (Proteolysis-Targeting Chimera) linker, facilitating the conjugation of an E3 ubiquitin ligase ligand to a target protein ligand . The compound has a molecular formula of C44H62F5NO16 and a molecular weight of 955.95 g/mol . Key features include an activated PFP ester for amine conjugation and a defined PEG11 spacer that imparts aqueous solubility and precise spatial separation between functional moieties .

Why Diketone-PEG11-PFP Ester Cannot Be Replaced by Other PEG-Based PROTAC Linkers Without Performance Consequence


Substituting Diketone-PEG11-PFP ester with a different PEG linker—even one containing the same diketone and PFP functional groups—introduces quantifiable alterations in molecular properties that directly impact PROTAC design outcomes. The PEG chain length determines the physical distance between the E3 ligase ligand and the target protein ligand; systematic variation of PEG units has been demonstrated to modulate PROTAC ternary complex formation efficiency and subsequent degradation potency [1]. Additionally, the PFP ester exhibits demonstrably lower hydrolysis susceptibility than the more commonly employed NHS ester , meaning that substituting a PFP-based linker with an NHS-based analog alters reaction kinetics, conjugation yield, and overall linker stability under aqueous reaction conditions. These interdependent factors preclude generic one-to-one replacement without risking compromised experimental reproducibility and altered bioactivity.

Diketone-PEG11-PFP Ester: Head-to-Head Comparative Evidence for Procurement Selection


PEG11 Spacer Length vs. PEG4 Homolog: Increased Spatial Separation for PROTAC Ternary Complex Optimization

Compared to the shorter Diketone-PEG4-PFP ester, the Diketone-PEG11-PFP ester provides a substantially extended spacer arm between the diketone and PFP functional groups. The PEG11 linker comprises 11 ethylene glycol repeat units versus 4 units in the PEG4 homolog . This increased chain length translates to a greater physical separation between the E3 ligase ligand and the target protein ligand when incorporated into a PROTAC construct. Systematic variation of PEG linker length is a recognized strategy for optimizing PROTAC ternary complex formation and degradation efficiency, with longer linkers enabling access to distinct protein-protein interaction geometries that shorter linkers cannot achieve [1]. The defined PEG11 length offers a specific geometric option within the linker optimization toolbox that the PEG4 variant does not provide .

PROTAC Linker length optimization Targeted protein degradation

PFP Ester Hydrolytic Stability Advantage Over NHS Ester: Reduced Competing Hydrolysis During Conjugation

The pentafluorophenyl (PFP) ester group in Diketone-PEG11-PFP ester exhibits quantifiably lower susceptibility to aqueous hydrolysis compared to the more commonly employed N-hydroxysuccinimide (NHS) ester . Direct comparative evaluations have established that PFP esters are more resistant to hydrolysis than NHS esters under equivalent reaction conditions, with acid chlorides being even more susceptible to decomposition . This increased hydrolytic stability translates to more efficient amine conjugation reactions, as a smaller fraction of the reactive ester is consumed by the competing hydrolysis pathway . The optimal reaction pH range for PFP ester conjugation is pH 7.2–8.5, with hydrolysis rate increasing at higher pH and in dilute protein solutions [1].

Bioconjugation Amine-reactive ester Hydrolysis kinetics

Molecular Weight and Spatial Parameters: Distinct Physicochemical Profile vs. PEG4 Homolog

Diketone-PEG11-PFP ester has a molecular weight of 955.95 g/mol and a molecular formula of C44H62F5NO16, representing a substantial increase relative to the Diketone-PEG4-PFP ester homolog, which has a molecular weight of 647.59 g/mol (formula C30H34F5NO9) . This molecular weight difference of approximately 308 g/mol arises from the additional seven ethylene glycol units in the PEG11 backbone. The increased molecular weight and extended chain length correlate with differences in solubility characteristics and hydrodynamic radius, which may influence PROTAC cellular permeability and pharmacokinetic properties in downstream applications [1].

Linker physicochemical properties PROTAC design Molecular weight

Defined Monodisperse PEG11 Composition vs. Polydisperse PEG Alternatives: Enhanced Characterization Precision

Diketone-PEG11-PFP ester is a homogeneous, monodisperse compound with a precisely defined molecular weight of 955.95 g/mol and a discrete PEG chain consisting of exactly 11 ethylene glycol units . This contrasts with polydisperse PEG reagents that contain heterogeneous mixtures of varying chain lengths. Monodisperse PEG linkers enable more precise optimization and characterization of crosslinking applications compared to polydisperse alternatives, where the actual spacer length distribution introduces ambiguity in structure-activity relationship studies [1]. The defined composition allows for accurate stoichiometric calculations, reliable LC-MS characterization, and reproducible conjugation outcomes.

Monodisperse PEG Linker characterization Reproducibility

Diketone-PEG11-PFP Ester: Procurement-Relevant Application Scenarios Based on Quantitative Differentiation


PROTAC Linker Length Optimization Requiring Extended Spacer Arms

When designing and screening PROTAC candidates, the distance between the E3 ubiquitin ligase ligand and the target protein ligand critically influences ternary complex formation and degradation efficiency. The 11-unit PEG spacer in Diketone-PEG11-PFP ester provides a substantially longer linker arm than the PEG4 homolog (11 vs. 4 ethylene glycol units), enabling researchers to explore PROTAC geometries that require extended spatial separation between the two ligands [1]. This compound is specifically appropriate for optimization campaigns where shorter linkers have failed to produce effective protein degradation, as systematic variation of PEG linker length is a validated approach for modulating PROTAC activity [1].

Aqueous Bioconjugation Workflows Requiring Enhanced Ester Stability

For protein labeling, peptide modification, and bioconjugation applications conducted in aqueous buffer systems, the PFP ester group of Diketone-PEG11-PFP ester offers quantifiable advantages over NHS ester-based alternatives. The PFP ester exhibits lower susceptibility to competing hydrolysis, resulting in more efficient amine conjugation reactions and higher product yields . This property is particularly valuable when working with precious or limited biomolecule samples, where maximizing conjugation efficiency is critical. The hydrophilic PEG11 spacer further enhances aqueous solubility of both the linker and the resulting conjugate, reducing aggregation during reaction and purification steps .

Site-Specific Protein Modification via Sequential Conjugation

The heterobifunctional architecture of Diketone-PEG11-PFP ester—with distinct diketone and PFP ester reactive termini—enables sequential, orthogonal conjugation strategies. The PFP ester selectively reacts with primary amines on proteins or peptides to form stable amide bonds, introducing the diketone functionality at a defined site . Subsequently, the diketone group can participate in chemoselective ligation reactions (e.g., oxime or hydrazone bond formation) with aminooxy- or hydrazide-modified payloads [2]. This sequential approach is particularly useful for constructing homogeneous antibody-drug conjugates, fluorescent protein probes, or multifunctional biomolecular assemblies where precise control over conjugation stoichiometry and site specificity is required [2].

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